1,4-Oxazepan-6-amine

Description

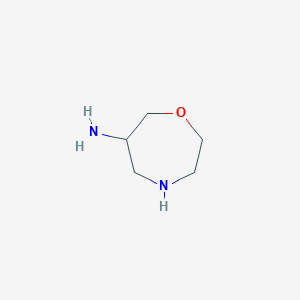

1,4-Oxazepan-6-amine is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. This compound, with the molecular formula C₅H₁₂N₂O, serves as a critical intermediate in pharmaceutical synthesis due to its reactive amine group and adaptable ring structure . Its derivatives, such as [(4-methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride (CAS 1609400-87-4), are widely used in drug development, enabling modifications for enhanced pharmacokinetics or target specificity .

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1,4-oxazepan-6-amine |

InChI |

InChI=1S/C5H12N2O/c6-5-3-7-1-2-8-4-5/h5,7H,1-4,6H2 |

InChI Key |

CAFYRMZGLTYCHS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors

The most common and established method for preparing this compound involves the cyclization of appropriate precursors such as 1,4-diaminobutane and a suitable carbonyl compound. This reaction proceeds under controlled conditions to form the oxazepane ring system. The general synthetic pathway is:

- Step 1: Reaction of 1,4-diaminobutane with a carbonyl compound (e.g., aldehyde or ketone) to form an intermediate imine or Schiff base.

- Step 2: Intramolecular cyclization to close the seven-membered ring containing oxygen and nitrogen atoms.

- Step 3: Isolation and purification of the cyclic amine.

- Step 4: Treatment of the amine with hydrochloric acid to obtain the dihydrochloride salt form, which is more stable and easier to handle.

This method is widely used both in laboratory-scale synthesis and industrial production, with optimization focusing on yield, purity, and reaction time control.

Industrial Production Considerations

Industrial synthesis typically scales up the cyclization approach, employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Key parameters optimized include:

- Reaction temperature and time

- Stoichiometry of reactants

- Solvent choice (commonly ethanol or other polar solvents)

- Purification steps such as crystallization or precipitation of the dihydrochloride salt

Such optimization ensures high yield and product purity suitable for further chemical transformations or biological evaluations.

Reaction Conditions and Reagents

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of intermediate | 1,4-diaminobutane + carbonyl compound | Controlled temperature, often mild acid or base catalysis |

| Cyclization | Intramolecular ring closure | May require heating or reflux in ethanol or similar solvents |

| Salt formation | Treatment with HCl (hydrochloric acid) | Produces dihydrochloride salt for stability |

| Purification | Crystallization, filtration, drying | Ensures high purity and yield |

Typical reaction temperatures range from ambient to reflux conditions (~25–90 °C), with reaction times from a few hours to overnight depending on scale and catalyst presence.

Chemical Reaction Analysis

This compound dihydrochloride can undergo various chemical transformations, which are relevant for both its synthesis and downstream applications:

- Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxazepane N-oxides.

- Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to modify amine functionalities.

- Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides yield N-substituted derivatives.

These reactions are crucial in the derivatization of this compound for medicinal chemistry and material science applications.

Research Findings on Preparation Efficiency and Purity

While specific yield data for this compound are less commonly reported in open literature, analogous preparation methods for related oxazepane compounds demonstrate:

- Yields typically in the range of 70–90% for the cyclization step.

- High purity of the dihydrochloride salt after crystallization.

- Reaction times optimized to balance conversion and side-product formation.

Industrial patents on related benzodiazepine derivatives (e.g., oxazepam) emphasize the importance of controlled addition of reagents, temperature regulation, and efficient purification to maximize yield and purity, which can be extrapolated to this compound preparation.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Cyclization of 1,4-diaminobutane with carbonyl compound | 1,4-diaminobutane, aldehyde/ketone | Mild heating, reflux in ethanol | 70–90 | Common, scalable, well-established |

| Salt formation | This compound + HCl | Room temperature | Quantitative | Stabilizes compound as dihydrochloride salt |

| Oxidation (derivatization) | Oxidizing agents (KMnO4, CrO3) | Controlled temperature | Variable | For functional derivatives |

| Reduction (derivatization) | Reducing agents (LiAlH4, NaBH4) | Anhydrous conditions | Variable | For amine modifications |

Chemical Reactions Analysis

Oxidation Reactions

1,4-Oxazepan-6-amine undergoes oxidation to form derivatives such as oxazepane N-oxides. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction typically proceeds under acidic or neutral conditions, targeting the amine group or the oxygen atom within the ring .

Reduction Reactions

Reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the compound into saturated cyclic amines or secondary alcohols, depending on the reaction conditions. For example, reductive amination with NaBH₄ facilitates the formation of alkylated derivatives .

Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides. For instance:

This reaction is often conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Cyclization and Ring Expansion

Gold(I)-catalyzed cycloisomerization of propargylamine derivatives enables the synthesis of 1,4-oxazepane scaffolds. This method achieves high regioselectivity and yields (up to 95%) under mild conditions .

Key Reagents and Reaction Conditions

Biological Activity Modulation

Alkylation at the amine position enhances interactions with CNS targets, as seen in benzodiazepine analogs. For example, derivatives with 4-alkoxy-2-hydroxybenzyl groups show improved blood-brain barrier penetration .

Degradation Pathways

Under basic conditions, Hofmann elimination produces alkenes and trialkylamines. This pathway is critical for understanding metabolic stability and toxicity profiles 8.

Synthetic Optimization

-

Gold-Catalyzed Cyclization : A study demonstrated 95% yield for 1,4-oxazepane derivatives using XphosAuCl/AgNTf₂ at room temperature .

-

Reductive Amination : Trialkylated DAZA compounds were isolated with >80% purity using optimized NaBH₄ conditions .

Biological Evaluations

-

Anticancer Activity : Oxazepane derivatives induced apoptosis in cancer cell lines (IC₅₀ = 12–45 μM) via caspase-3 activation .

-

CNS Effects : N-Methyl derivatives caused sedation in murine models at 10 mg/kg doses, comparable to benzodiazepines .

Structural and Functional Insights

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁N₂O | |

| Molecular Weight | 115.15 g/mol | |

| Solubility | Polar solvents (H₂O, MeOH) | |

| pKa | ~9.5 (amine group) |

Scientific Research Applications

Chemistry

1,4-Oxazepan-6-amine serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its reactive amine group, allowing for substitution reactions that lead to the formation of diverse oxazepane derivatives .

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Preliminary findings suggest that it may exhibit anticancer properties , demonstrating cytotoxic effects against various cancer cell lines when evaluated through assays like MTT . Additionally, it shows potential as a central nervous system depressant, similar to benzodiazepines, indicating possible therapeutic applications in managing anxiety and related disorders .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in drug development. Its ability to penetrate the blood-brain barrier positions it as a candidate for treatments targeting neurological conditions. Investigations into its pharmacokinetics have revealed favorable absorption characteristics that could enhance its efficacy as a medicinal compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anticancer Activity : Studies indicate that derivatives can induce apoptosis in cancer cells. For instance, certain oxazepane derivatives have shown significant cytotoxicity against human cancer cell lines .

- CNS Effects : Similar compounds exhibit CNS depressant effects, leading to sedation and impaired motor coordination. These effects are critical for evaluating their safety and therapeutic potential .

Case Studies and Research Findings

Several notable studies have explored the implications of this compound:

Safety Profile

The safety profile includes potential side effects such as sedation and gastrointestinal disturbances. Long-term use may lead to tolerance or dependence. Toxicological assessments indicate low acute toxicity; however, chronic exposure poses risks including liver dysfunction and CNS-related disorders .

Mechanism of Action

The mechanism of action of 1,4-oxazepan-6-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1,4-Diazepan-6-amine

- Structure : A seven-membered ring with two nitrogen atoms (C₅H₁₃N₃, MW 115.18) .

- Key Differences: The absence of oxygen in the ring increases basicity compared to 1,4-oxazepan-6-amine.

- Applications : Used in coordination chemistry (e.g., pyridylmethyl derivatives for metal complexes) .

| Property | This compound | 1,4-Diazepan-6-amine |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O | C₅H₁₃N₃ |

| Molecular Weight | 114.16 | 115.18 |

| Boiling Point (°C) | Not reported | 204.4 |

| Density (g/cm³) | Not reported | 0.93 |

| Hazard Statements | Not reported | H315, H318, H335 |

1,4-Benzodioxan-6-amine Derivatives

- Structure: Six-membered ring with two oxygen atoms (e.g., 6-amino-1,4-benzodioxane, C₈H₉NO₂, MW 151.16) .

- Key Differences :

- Smaller ring size and lack of nitrogen reduce conformational flexibility and basicity.

- The aromatic benzodioxane moiety enhances UV stability but limits reactivity in alkylation reactions.

- Applications : Intermediate for boron-containing compounds in materials science .

Substituted Derivatives

- 4-Methyl-1,4-oxazepan-6-amine (CAS 933743-23-8):

- 1,4-Dibenzyl-1,4-diazepan-6-amine (CAS 129295-48-3):

- Benzyl groups add steric bulk (MW 295.43), reducing metabolic clearance but complicating synthetic routes .

Biological Activity

1,4-Oxazepan-6-amine is a compound that belongs to the oxazepane class of heterocycles. Its structure consists of a seven-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound can exist in various forms, including its dihydrochloride salt, which enhances its solubility and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an inhibitor or activator of certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets are still under investigation but are believed to involve neurotransmitter systems crucial for neurological function.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Neuropharmacological Effects

- The compound has been studied for its anxiolytic (anti-anxiety) properties, similar to other benzodiazepine derivatives. It may influence GABAergic transmission, enhancing inhibitory neurotransmission in the central nervous system .

2. Antimicrobial Activity

3. Anticancer Potential

- Preliminary studies suggest that oxazepane derivatives may possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study investigating the anxiolytic effects of oxazepane derivatives found that these compounds could significantly reduce anxiety-like behaviors in animal models. The mechanism was linked to enhanced GABA receptor activity, suggesting a similar potential for this compound .

Case Study: Antimicrobial Activity

In a synthesis study involving oxazepane derivatives, researchers reported that certain compounds demonstrated significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could be explored further for its antimicrobial properties .

Case Study: Anticancer Potential

Research into the cytotoxic effects of oxazepane derivatives revealed promising results against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Q & A

Q. What are the established synthetic routes for 1,4-Oxazepan-6-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with a literature review of heterocyclic amine synthesis (e.g., reductive amination, ring-closing metathesis) and identify protocols applicable to oxazepane derivatives . Optimize parameters (solvent, temperature, catalyst) systematically using Design of Experiments (DoE) principles. Validate purity via HPLC and NMR, and track yields under varied conditions (e.g., Table 1). Table 1 : Example optimization data for reductive amination of precursor X:

| Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH4 | 25 | MeOH | 62 | 88 |

| Pd/C | 50 | THF | 78 | 92 |

| Raney Ni | 40 | EtOAc | 71 | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

- Methodological Answer : Use a combination of H/C NMR to confirm ring structure and amine positioning. IR spectroscopy can validate NH/OH stretches. For regioselectivity, employ 2D NMR (COSY, HSQC) and compare with computational predictions (DFT). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can mechanistic studies elucidate the catalytic pathways in this compound synthesis?

- Methodological Answer : Conduct kinetic studies under varying substrate/catalyst concentrations to identify rate-determining steps. Use isotopic labeling (e.g., N) to trace amine incorporation pathways. Pair with computational modeling (DFT) to map transition states and validate experimental data .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cellular activity)?

- Methodological Answer : Replicate assays using standardized protocols (e.g., cell lines, buffer conditions). Perform dose-response curves and compare IC50 values across studies. Investigate off-target effects via proteome-wide screening or molecular docking. Analyze discrepancies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, impurity interference) .

Q. How does this compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodological Answer : Simulate gastric/plasma stability via pH-varied incubations (e.g., pH 1.2–7.4). Monitor degradation products via LC-MS and quantify half-life. Correlate with in vivo bioavailability studies in model organisms. Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to identify binding poses. Validate with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability. Cross-reference with SAR data from analog libraries to refine predictive models .

Data Contradiction & Analysis

Q. How should researchers address conflicting data on this compound’s solubility across studies?

- Methodological Answer : Standardize solubility measurements (e.g., shake-flask vs. nephelometry) and control variables (temperature, ionic strength). Compare with computational predictions (LogP, Hansen solubility parameters). Publish raw data with metadata (e.g., solvent lot numbers, equipment calibration) to enable cross-study validation .

Literature Review & Synthesis

Q. What systematic approaches ensure comprehensive literature coverage for this compound?

- Methodological Answer : Use Boolean search terms (e.g., "this compound synthesis" OR "oxazepane derivatives pharmacology") across PubMed, SciFinder, and Web of Science. Screen patents for industrial methods but prioritize peer-reviewed journals. Track citations via tools like Connected Papers to identify seminal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.